molecular formula C19H15F3O4 B2656231 7-ethoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 845629-43-8

7-ethoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B2656231
CAS No.: 845629-43-8
M. Wt: 364.32
InChI Key: YYQUOJHWTPOWIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Ethoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one (CAS Number 845629-43-8) is a synthetic chromen-4-one derivative of significant interest in medicinal chemistry research. With a molecular formula of C 19 H 15 F 3 O 4 and a molecular weight of 364.32 g/mol, this compound belongs to a class of molecules known for their diverse biological activities [ citation:1 ]. The structure features a chromen-4-one core substituted with a 4-methoxyphenyl group at the 3-position, a trifluoromethyl group at the 2-position, and an ethoxy group at the 7-position. Chromen-4-one derivatives are recognized as valuable scaffolds in drug discovery due to their presence in various natural products and their wide range of potential pharmacological properties [ citation:6 ]. While analytical data for this specific compound is limited in the public domain, closely related structural analogs, particularly those with a hydroxy substituent instead of the ethoxy group, have been identified as key precursors in the preparation of potent and competitive Formyl Peptide Receptor (FPR) antagonists [ citation:2 ]. FPRs play a critical role in the regulation of inflammatory processes, suggesting that this compound and its analogs are valuable tools for investigating new anti-inflammatory therapies [ citation:2 ]. The presence of the trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and membrane permeability. This product is provided for early discovery research and is intended for laboratory use only. The buyer assumes responsibility for confirming product identity and/or purity. All sales are final.

Properties

IUPAC Name

7-ethoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3O4/c1-3-25-13-8-9-14-15(10-13)26-18(19(20,21)22)16(17(14)23)11-4-6-12(24-2)7-5-11/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQUOJHWTPOWIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde, ethyl acetoacetate, and trifluoromethyl ketone.

    Condensation Reaction: The first step involves a condensation reaction between 4-methoxybenzaldehyde and ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization in the presence of an acid catalyst, such as sulfuric acid, to form the chromen-4-one core structure.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using trifluoromethyl ketone and a suitable base, such as potassium carbonate.

    Final Product: The final product, this compound, is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-ethoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding quinones.

    Reduction: Reduction reactions using reducing agents, such as sodium borohydride or lithium aluminum hydride, can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: The presence of functional groups, such as methoxy and ethoxy, allows for nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base, such as sodium hydride.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted chromen-4-one derivatives.

Scientific Research Applications

7-ethoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its unique chemical structure and biological activity.

    Biological Studies: Researchers investigate its effects on various biological pathways and its potential as a therapeutic agent for diseases such as cancer, diabetes, and neurodegenerative disorders.

    Industrial Applications: The compound is used as an intermediate in the synthesis of other biologically active molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-ethoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), reducing the production of pro-inflammatory mediators.

    Modulating Receptors: The compound may bind to and modulate receptors, such as nuclear receptors or G-protein-coupled receptors, influencing cellular signaling and gene expression.

    Inducing Apoptosis: It can induce apoptosis in cancer cells by activating apoptotic pathways and promoting cell death.

Comparison with Similar Compounds

Similar Compounds

  • 7-ethoxy-3-(4-hydroxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one
  • 7-ethoxy-3-(4-methoxyphenyl)-2-(methyl)-4H-chromen-4-one
  • 7-ethoxy-3-(4-methoxyphenyl)-2-(fluoromethyl)-4H-chromen-4-one

Uniqueness

7-ethoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for medicinal chemistry and drug development.

Biological Activity

7-Ethoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic compound belonging to the chromone family. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and interactions with biological systems. Its unique structure, characterized by an ethoxy group, a methoxyphenyl moiety, and a trifluoromethyl group, enhances its chemical reactivity and biological activity.

Chemical Structure

The molecular formula of this compound is C19H18O4F3C_{19}H_{18}O_4F_3. The structural features include:

  • Ethoxy Group : Contributes to lipophilicity.
  • Methoxyphenyl Moiety : Enhances interaction with biological targets.
  • Trifluoromethyl Group : Increases electron-withdrawing ability, affecting biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Anti-inflammatory Effects : It has been shown to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) in macrophages without cytotoxicity.
  • Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which may be attributed to their structural characteristics .
  • Cytotoxicity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines, indicating a possible role in cancer therapy .

The mechanisms through which this compound exerts its effects involve interactions with specific molecular targets:

  • Enzyme Inhibition : The compound has shown moderate inhibition of cyclooxygenase enzymes (COX-2) and lipoxygenases (LOX), which are involved in inflammatory processes .
  • Protein-Ligand Interactions : Molecular docking studies suggest that the trifluoromethyl group interacts with enzyme residues, enhancing binding affinity and biological activity .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals distinct biological profiles:

Compound NameStructural FeaturesBiological Activity
6-Ethyl-7-methoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-oneEthyl group at position 6Antimicrobial, anti-inflammatory
5,7-Dihydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-oneAdditional hydroxyl groupEnhanced antioxidant activity
7-Methoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-oneMethoxy group at position 7Antimicrobial, anti-inflammatory

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of various chromone derivatives against MCF-7 breast cancer cells. The results indicated that modifications at specific positions significantly influenced cytotoxicity levels, suggesting a structure-activity relationship .
  • Molecular Docking Studies : Another research focused on the molecular interactions of chromone derivatives with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The presence of electron-withdrawing groups like trifluoromethyl was associated with enhanced inhibitory activity against these enzymes, highlighting the importance of substituent effects on biological activity .

Q & A

Synthesis and Optimization

Basic Question: Q: What are the standard synthetic routes for introducing ethoxy and trifluoromethyl groups into chromen-4-one derivatives? A: The ethoxy group is typically introduced via nucleophilic substitution or Williamson ether synthesis using potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF . Trifluoromethyl groups are often incorporated early in the synthesis using trifluoroacetic anhydride or via Friedel-Crafts acylation with CF₃-containing reagents . Key intermediates, such as 3-hydroxy-4H-chromen-4-one, are functionalized under reflux conditions, followed by purification via recrystallization (e.g., ethyl acetate/methanol mixtures) .

Advanced Question: Q: How can researchers optimize reaction yields when steric hindrance from the 4-methoxyphenyl group impedes ethoxy substitution at the 7-position? A: Steric effects can be mitigated by:

  • Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.
  • Employing microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • Screening alternative bases (e.g., Cs₂CO₃) or solvents (e.g., DMSO) to stabilize transition states .

Structural Characterization

Basic Question: Q: What spectroscopic techniques are essential for confirming the structure of 7-ethoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one? A:

  • ¹H/¹³C NMR : Identify methoxy (δ ~3.8 ppm), ethoxy (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for CH₂), and aromatic protons. CF₃ groups appear as quartets in ¹⁹F NMR .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • IR : Confirm carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ .

Advanced Question: Q: How can crystallographic data resolve ambiguities in substituent positioning, such as distinguishing between 2- and 3-trifluoromethyl isomers? A: Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides unambiguous assignment. Key steps:

  • Collect high-resolution data (θ > 25°) to resolve electron density maps.
  • Use SHELXL’s TWIN/BASF commands to handle twinning or disorder .
  • Validate with OLEX2’s structure validation tools (e.g., ADDSYM) to detect symmetry mismatches .

Biological Activity and Mechanisms

Basic Question: Q: What in vitro assays are suitable for evaluating the antimicrobial activity of this chromen-4-one derivative? A:

  • Broth microdilution (MIC assays) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-kill kinetics : Assess bactericidal effects at 2× MIC over 24 hours.
  • Docking studies : Use AutoDock Vina to predict binding to bacterial targets (e.g., DNA gyrase) .

Advanced Question: Q: How does the 4-methoxyphenyl substituent influence the compound’s interaction with adenosine A2B receptors compared to unsubstituted analogs? A: The methoxy group enhances hydrophobic interactions with receptor subpockets. Methodological insights:

  • Perform comparative molecular dynamics (MD) simulations (e.g., GROMACS) to analyze binding stability.
  • Synthesize analogs with electron-withdrawing groups (e.g., nitro) to probe electronic effects .
  • Validate via radioligand displacement assays using [³H]PSB-603 .

Computational and Analytical Challenges

Advanced Question: Q: How can researchers reconcile conflicting NMR and X-ray data regarding the tautomeric equilibrium of the 7-hydroxy precursor in solution vs. solid state? A:

  • Solution-state analysis : Use variable-temperature NMR to detect tautomerization (e.g., keto-enol shifts).
  • Solid-state analysis : SCXRD confirms the dominant tautomer in crystals.
  • DFT calculations : Compare relative energies of tautomers (e.g., Gaussian09 at B3LYP/6-31G* level) to predict equilibrium populations .

Crystallography and Refinement

Basic Question: Q: What software tools are recommended for refining the crystal structure of this compound? A:

  • SHELX suite : SHELXL for refinement (handling twinning, disorder) and SHELXS for structure solution .
  • OLEX2 : Integrates visualization, refinement, and validation (e.g., hydrogen bonding networks) .

Advanced Question: Q: How should researchers address high R-factor values (>10%) during refinement of a chromen-4-one derivative with disordered ethoxy groups? A:

  • Apply ISOR/SUMP restraints in SHELXL to model anisotropic displacement parameters.
  • Partition disorder using PART commands and refine occupancy ratios.
  • Validate with R1/wR2 convergence criteria and check for overfitting via cross-validation (e.g., Rfree) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.